

1H NMR and 13C NMR of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)quinoline-3-carboxylic acid

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **6-(Trifluoromethyl)quinoline-3-carboxylic acid**

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **6-(Trifluoromethyl)quinoline-3-carboxylic acid**, a compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of both proton (^1H) and carbon-13 (^{13}C) NMR spectra. We will delve into the underlying principles governing the spectral features, provide robust experimental protocols for data acquisition, and present a thorough interpretation of the anticipated spectral data. The causality behind experimental choices is explained to ensure methodological transparency and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.^[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.^{[2][3]} For a molecule like **6-(Trifluoromethyl)quinoline-3-carboxylic acid**, which

features a rigid heterocyclic core with powerful electron-withdrawing substituents, NMR is indispensable for unambiguous structural confirmation and purity assessment.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.^[4] The presence of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The carboxylic acid (-COOH) group often serves as a key interaction point with biological targets. A precise understanding of the molecule's structure via NMR is a critical first step in any drug development pipeline.

Foundational Principles: Substituent Effects on the Quinoline Ring

The ¹H and ¹³C NMR spectra of **6-(Trifluoromethyl)quinoline-3-carboxylic acid** are dictated by the electronic landscape of the quinoline ring system, which is heavily modulated by its two powerful electron-withdrawing groups.

- The Trifluoromethyl (-CF₃) Group: As a strong σ- and π-electron-withdrawing group, the -CF₃ substituent at the C-6 position will significantly deshield nearby protons and carbons. This deshielding effect results in a downfield shift (higher ppm values) for the protons and carbons on the benzene portion of the quinoline ring, particularly H-5, H-7, and H-8.^{[5][6]} The fluorine atoms will also couple to the C-6 carbon and potentially to nearby protons, although long-range H-F coupling is not always resolved in standard 1D spectra.
- The Carboxylic Acid (-COOH) Group: This group is also strongly electron-withdrawing and will deshield adjacent nuclei. Its most pronounced effect will be on the pyridine ring, causing significant downfield shifts for H-2 and H-4. The acidic proton of the carboxyl group itself will appear as a broad singlet at a very downfield chemical shift (typically >12 ppm), and its position can be highly dependent on solvent, concentration, and temperature.^{[7][8]} The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the 165-185 ppm range.^[9]
- The Quinoline Ring System: The inherent aromaticity of the quinoline ring leads to characteristic chemical shifts for its protons, typically in the 7-9 ppm range.^[10] The nitrogen atom induces a deshielding effect on the adjacent protons (H-2 and H-8).

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol is a self-validating system designed to yield high-resolution ^1H and ^{13}C NMR spectra suitable for unambiguous structural assignment.

Sample Preparation

The choice of solvent is critical for NMR spectroscopy. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

- Weighing the Sample: Accurately weigh approximately 10-20 mg of **6-(Trifluoromethyl)quinoline-3-carboxylic acid** for ^{13}C NMR and 2-5 mg for ^1H NMR.
- Solvent Addition: Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.
- Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution. The presence of suspended solids will degrade spectral quality.

Spectrometer Setup and Data Acquisition

These steps are based on standard procedures for modern NMR spectrometers.[11][12]

- Instrument Booking and Login: Reserve instrument time and log in to the spectrometer software.
- Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.[12]
- Tuning and Matching: Tune and match the probe for the ^1H and ^{13}C frequencies to ensure maximum signal-to-noise.[13]

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR analysis.

Recommended Acquisition Parameters

Parameter	¹ H NMR	¹³ C NMR	Rationale
Pulse Angle	30-45°	30°	A smaller pulse angle allows for faster repetition without saturating the signal, improving signal averaging efficiency, especially for ¹³ C.[12]
Acquisition Time	3-4 s	1-2 s	Ensures adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay	2-5 s	2 s	Allows for nearly complete spin-lattice relaxation, which is crucial for quantitative analysis and preventing signal distortion.
Number of Scans	16-64	1024-4096	¹³ C has a low natural abundance (1.1%), requiring significantly more scans to achieve a good signal-to-noise ratio.[14][15]
Spectral Width	0-14 ppm	0-200 ppm	This range covers the expected chemical shifts for all protons and carbons in the molecule.

Predicted Spectral Data and Interpretation

While experimental data for this specific molecule is not readily available in the literature, we can predict the ^1H and ^{13}C NMR spectra with high confidence based on established principles and data from similar quinoline derivatives.[16][17]

Molecular Structure with Atom Numbering

Caption: Structure of the target molecule.

Predicted ^1H NMR Spectrum (500 MHz, DMSO-d₆)

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2	~9.4	d	~2.0	Very downfield due to proximity to N and deshielding by the -COOH group. Coupled to H-4.
H-4	~9.1	d	~2.0	Deshielded by the adjacent -COOH group and N atom. Coupled to H-2.
H-5	~8.5	d	~9.0	Deshielded by the -CF ₃ group at C-6. Coupled to H-7 (ortho coupling not possible).
H-7	~8.4	dd	~9.0, ~2.0	Deshielded by the -CF ₃ group. Coupled to H-5 (meta) and H-8 (ortho).
H-8	~8.3	d	~9.0	Deshielded by proximity to N. Coupled to H-7.
-COOH	>13.0	br s	-	Exchangeable acidic proton, appears as a broad singlet.

Predicted ^{13}C NMR Spectrum (125 MHz, DMSO- d_6)

Carbon	Predicted δ (ppm)	Rationale
C-2	~152	Deshielded by adjacent nitrogen.
C-3	~125	Shielded relative to other carbons on the pyridine ring.
C-4	~140	Deshielded by the $-\text{COOH}$ group.
C-4a	~129	Quaternary carbon at the ring junction.
C-5	~128	Influenced by the deshielding effect of the $-\text{CF}_3$ group.
C-6	~128 (q)	Directly attached to the $-\text{CF}_3$ group, will appear as a quartet due to C-F coupling.
C-7	~126	Deshielded by the $-\text{CF}_3$ group.
C-8	~132	Deshielded by adjacent nitrogen.
C-8a	~148	Quaternary carbon at the ring junction, deshielded by nitrogen.
$-\text{CF}_3$	~124 (q)	The carbon of the trifluoromethyl group, will appear as a quartet with a large ^{1}JCF coupling constant.
$-\text{COOH}$	~167	Typical chemical shift for a carboxylic acid carbonyl carbon. ^{[9][18]}

Conclusion

This guide provides a comprehensive framework for the ^1H and ^{13}C NMR analysis of **6-(Trifluoromethyl)quinoline-3-carboxylic acid**. By understanding the fundamental principles of substituent effects and employing a robust experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. The predicted chemical shifts and coupling patterns serve as a reliable reference for the structural confirmation of this important molecule and its analogues, thereby supporting its advancement in drug discovery and development programs.

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